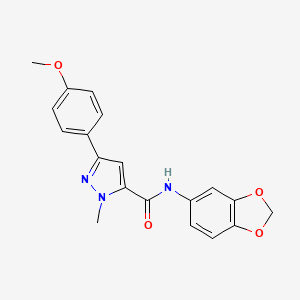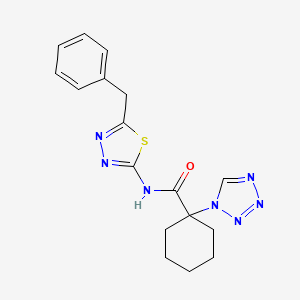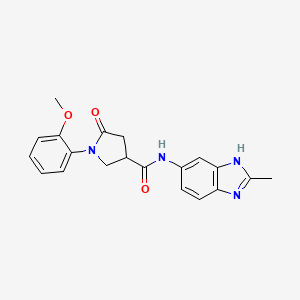![molecular formula C19H29N3O3 B10989239 ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate](/img/structure/B10989239.png)
ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(1H-ピロール-1-イル)シクロヘキシル]アセチル}ピペラジン-1-カルボン酸エチルは、ピペラジン環、ピロール環、シクロヘキシル基を特徴とする複雑な有機化合物です。
製法
合成ルートと反応条件
4-{[1-(1H-ピロール-1-イル)シクロヘキシル]アセチル}ピペラジン-1-カルボン酸エチルの合成は、通常、ピペラジン環の形成とピロール基とシクロヘキシル基の付加を含む複数のステップを伴います。
工業生産方法
この化合物の工業生産は、高収率と純度を確保するために、最適化された反応条件を使用した大規模合成を伴う場合があります。これには、一貫した反応条件を維持し、生産コストを削減するために、自動反応器と連続フローシステムの使用が含まれることがよくあります。
化学反応解析
反応の種類
4-{[1-(1H-ピロール-1-イル)シクロヘキシル]アセチル}ピペラジン-1-カルボン酸エチルは、次のようなさまざまな化学反応を受けることができます。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。
置換: この反応は、ハロゲンや求核剤などの試薬を使用して、ある官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、さまざまな求核剤と求電子剤が含まれます。反応条件は目的の生成物によって異なる場合がありますが、通常、最適な反応速度と収率を確保するために、制御された温度と圧力を伴います。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化反応はケトンまたはカルボン酸を生成する可能性がありますが、還元反応はアルコールまたはアミンを生成する可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring and the attachment of the pyrrole and cyclohexyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs.
化学反応の分析
Types of Reactions
Ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
科学的研究の応用
4-{[1-(1H-ピロール-1-イル)シクロヘキシル]アセチル}ピペラジン-1-カルボン酸エチルは、次のようないくつかの科学研究における応用があります。
作用機序
4-{[1-(1H-ピロール-1-イル)シクロヘキシル]アセチル}ピペラジン-1-カルボン酸エチルの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合することにより、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 関与する正確な分子標的と経路は、特定のアプリケーションとコンテキストによって異なる可能性があります .
類似の化合物との比較
類似の化合物
類似の化合物には、次のような他のピペラジン誘導体とピロール含有分子が含まれます。
ピロリジン誘導体: これらの化合物もピロール環を特徴とし、その生物活性と創薬における応用で知られています.
イミダゾール誘導体: これらの化合物は、同様の窒素含有複素環を有し、さまざまな医薬品や工業用途で使用されています.
独自性
4-{[1-(1H-ピロール-1-イル)シクロヘキシル]アセチル}ピペラジン-1-カルボン酸エチルは、ピペラジン環、ピロール環、シクロヘキシル基を含む構造的特徴の特定の組み合わせにより、ユニークです。このユニークな構造は、その独特の化学反応性と潜在的な生物活性に貢献し、さまざまな科学研究における用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds include other piperazine derivatives and pyrrole-containing molecules, such as:
Pyrrolidine derivatives: These compounds also feature a pyrrole ring and are known for their biological activities and applications in drug development.
Imidazole derivatives: These compounds contain a similar nitrogen-containing heterocyclic ring and are used in various medicinal and industrial applications.
Indole derivatives: These compounds feature a fused pyrrole and benzene ring system and are known for their wide range of biological activities.
Uniqueness
Ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate is unique due to its specific combination of structural features, including the piperazine ring, pyrrole ring, and cyclohexyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
特性
分子式 |
C19H29N3O3 |
|---|---|
分子量 |
347.5 g/mol |
IUPAC名 |
ethyl 4-[2-(1-pyrrol-1-ylcyclohexyl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-2-25-18(24)21-14-12-20(13-15-21)17(23)16-19(8-4-3-5-9-19)22-10-6-7-11-22/h6-7,10-11H,2-5,8-9,12-16H2,1H3 |
InChIキー |
GWEZWCGHOFMCNJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2(CCCCC2)N3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-methyl-1H-indol-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10989176.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10989180.png)


![N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B10989206.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10989216.png)

![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10989232.png)
![1-methyl-3-(thiophen-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B10989234.png)

![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B10989241.png)
![N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B10989245.png)
